1-(Methoxymethyl)benzoimidazole

Description

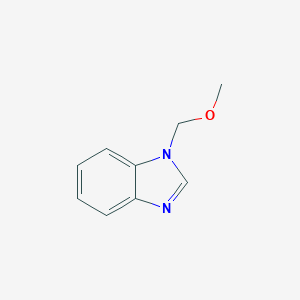

Structure

2D Structure

Properties

IUPAC Name |

1-(methoxymethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-11-6-10-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVBEHIUIDPEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364236 | |

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18249-98-4 | |

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Benzimidazole Scaffolds in Contemporary Research

The benzimidazole (B57391) nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is a cornerstone of modern medicinal chemistry. nih.govnih.gov Its structural features, including the presence of both hydrogen bond donors and acceptors, as well as the capacity for π-π stacking and hydrophobic interactions, allow benzimidazole derivatives to bind effectively with a wide array of biological macromolecules. nih.gov This inherent versatility has led to the development of numerous FDA-approved drugs for a vast range of therapeutic applications. nih.gov

The pharmacological diversity of benzimidazoles is extensive, encompassing antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and antihypertensive properties. nih.govingentaconnect.com This broad spectrum of activity is a direct result of the ease with which the benzimidazole core can be modified. impactfactor.org Strategic substitutions at various positions on the ring system allow for the fine-tuning of a molecule's physicochemical properties, enhancing its selectivity and affinity for specific biological targets. impactfactor.org This adaptability makes the benzimidazole scaffold a fertile ground for the discovery and development of novel therapeutic agents. impactfactor.orgresearchgate.net

The synthesis of benzimidazole derivatives has also seen significant advancements. While traditional methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, newer, more efficient protocols have been developed. researchgate.netnih.gov These include microwave-assisted synthesis, the use of green chemistry principles, and solid-phase strategies, all of which contribute to faster reaction times, higher yields, and more environmentally friendly processes. researchgate.netsamipubco.com

Research Trajectories for 1 Methoxymethyl Benzoimidazole and Its Analogs

Established Synthetic Routes to the this compound Nucleus

The construction of the this compound framework can be achieved through two primary strategies: direct cyclization of a pre-functionalized precursor or post-modification of the pre-formed benzimidazole ring system.

Cyclization Approaches from Precursor Molecules

The classical and most direct method for forming the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. In the context of this compound, this would ideally involve a precursor already bearing the methoxymethyl group on one of the nitrogen atoms.

One common approach is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents under acidic conditions. beilstein-journals.org For the synthesis of the target compound, this would necessitate the use of N-(methoxymethyl)benzene-1,2-diamine as the starting material, which would then be cyclized with formic acid. The reaction proceeds by initial formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration to yield the benzimidazole ring.

Another well-established method is the condensation of o-phenylenediamines with aldehydes. nih.govumich.edu This reaction typically requires an oxidizing agent to facilitate the final aromatization step. The synthesis of 2-substituted benzimidazoles is often achieved by reacting o-phenylenediamine with various aldehydes in the presence of a catalyst. researchgate.net

A general representation of the cyclization approach is depicted below:

Table 1: Examples of Cyclization Reactions for Benzimidazole Synthesis

| o-Phenylenediamine Derivative | C1 Source | Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Formic acid | Heat, 100°C | Benzimidazole | 83-85 | nih.gov |

| o-Phenylenediamine | Benzaldehyde (B42025) | NH4Cl, CHCl3, rt | 2-Phenyl-1H-benzo[d]imidazole | 94 | nih.gov |

| 4-Methyl-o-phenylenediamine | Acetic acid | Heat, 140°C | 2,5-Dimethyl-1H-benzimidazole | High | umich.edu |

N-Alkylation Strategies for Introducing the Methoxymethyl Group

The N-alkylation of benzimidazole is typically carried out by treating the heterocycle with a suitable methoxymethylating agent in the presence of a base. The base serves to deprotonate the acidic N-H proton of the benzimidazole, generating a nucleophilic benzimidazolide (B1237168) anion that readily attacks the electrophilic carbon of the methoxymethylating agent.

A common and effective methoxymethylating agent is chloromethyl methyl ether (MOM-Cl). The reaction is generally performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3). researchgate.net The use of phase-transfer catalysts has also been reported to facilitate the alkylation under milder conditions.

A typical N-alkylation reaction is shown below:

Table 2: N-Alkylation of Benzimidazoles with Various Alkylating Agents

| Benzimidazole | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| Benzimidazole | Allyl bromide | 50% aq. NaOH, SDS | Water | rt, 10 min | 65 | lookchem.com |

| Benzimidazole | Benzyl bromide | K2CO3 | DMF | rt | High | researchgate.net |

| 2-Methylbenzimidazole | Ethyl iodide | NaH | THF | rt | High | tsijournals.com |

Synthesis of Advanced this compound Analogs

The development of advanced analogs of this compound with diverse substitution patterns is crucial for exploring their structure-activity relationships in various applications.

Introduction of Diverse Substituents at Varying Positions

Substituents can be introduced onto the benzimidazole core either by using appropriately substituted starting materials in cyclization reactions or by direct functionalization of the pre-formed this compound.

For instance, substituted o-phenylenediamines can be used in condensation reactions to generate benzimidazoles with substituents on the benzene (B151609) ring. nih.gov Similarly, a wide array of aldehydes and carboxylic acids can be employed to introduce various groups at the 2-position of the benzimidazole ring. nih.govumich.edu

Furthermore, direct electrophilic substitution reactions, such as halogenation or nitration, can be performed on the this compound core, although regioselectivity can sometimes be an issue.

Regioselective Synthesis Methods in Benzimidazole Chemistry

Controlling the regioselectivity during the synthesis of substituted benzimidazoles is a significant challenge, especially when using unsymmetrically substituted o-phenylenediamines. Several strategies have been developed to address this issue.

One approach involves the use of directing groups on the o-phenylenediamine precursor to guide the cyclization to a specific nitrogen atom. Another strategy relies on the differential reactivity of the two amino groups in the starting material.

Recent advances have seen the development of catalytic systems that can achieve high regioselectivity in benzimidazole synthesis. For example, palladium-catalyzed cascade reactions have been reported for the regioselective construction of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems.

Multi-Component Reactions and "Click Chemistry" Approaches

Modern synthetic methodologies such as multi-component reactions (MCRs) and "click chemistry" have emerged as powerful tools for the rapid and efficient generation of diverse benzimidazole libraries.

MCRs allow for the formation of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. Several MCRs have been developed for the synthesis of benzimidazoles, often involving the in situ formation of an imine followed by cyclization.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has also been utilized to construct benzimidazole derivatives. This approach often involves the synthesis of a benzimidazole scaffold bearing either an azide (B81097) or an alkyne functionality, which can then be "clicked" with a complementary reaction partner to introduce a wide range of substituents.

Preparation of Specific Aminated Derivatives (e.g., 1-Methoxymethyl-2-aminobenzimidazole)

The synthesis of 2-aminobenzimidazole (B67599) derivatives is a significant area of research due to their presence in numerous biologically active molecules. symbiosisonlinepublishing.comresearchgate.net A common method for preparing 2-aminobenzimidazoles involves the cyclodesulfurization of a pre-formed thiourea. symbiosisonlinepublishing.com This process has been achieved using various desulfurizing agents such as mercury(II) oxide and methyl iodide, though these methods often require heat and long reaction times. symbiosisonlinepublishing.com A more simplified process utilizes iodoacetic acid as a cyclodesulfurization agent in ethanol, providing the desired product at 60°C within 3 hours with high yields and without the formation of side products. symbiosisonlinepublishing.com

Another approach to aminated benzimidazoles involves the reaction of o-phenylenediamines with cyanates or similar reagents. researchgate.net For instance, 2-aminobenzimidazole can be synthesized from the reaction of o-phenylenediamine with cyanamide. researchgate.net Furthermore, substituted 2-aminobenzimidazoles can be prepared through the reaction of the corresponding o-phenylenediamine with isothiocyanates followed by cyclization. symbiosisonlinepublishing.com

The synthesis of N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide, a novel 2-aminobenzimidazole derivative, was accomplished through the condensation of 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine with a suitable reagent in the presence of iodoacetic acid. symbiosisonlinepublishing.com This method highlights a streamlined approach to complex 2-aminobenzimidazole derivatives. symbiosisonlinepublishing.com

Synthesis of Thio- and Pyrimido-Fused Benzimidazole Systems

The fusion of thio and pyrimidine (B1678525) rings to the benzimidazole core leads to compounds with diverse pharmacological potential.

Thio-Fused Benzimidazoles:

A notable method for synthesizing N-thiomethyl benzimidazoles involves a three-component reaction of o-phenylenediamines, thiophenols, and aldehydes. researchgate.net This reaction, catalyzed by 4-aminodiphenylamine (4-ADPA) in a mixture of 1,1,1,2-tetrachloroethane (B165186) (TCE) and water, results in the formation of three carbon-nitrogen bonds and one carbon-sulfur bond with high chemoselectivity. researchgate.net

Another strategy for creating 2-thio-1H-benzo[d]imidazoles is through a deaminative thiolation reaction. This one-pot, three-component method uses 1H-benzo[d]imidazol-2-amines and benzo[d]oxazol-2-amines with carbon disulfide as the sulfur source, promoted by DBU at room temperature. researchgate.net

The synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde has been achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) in DMSO. mdpi.com This aldehyde can then be further reacted with thiosemicarbazide (B42300) to produce 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. mdpi.com

Pyrimido-Fused Benzimidazoles:

Pyrimido[1,2-a]benzimidazoles are commonly synthesized through the cyclocondensation of 2-aminobenzimidazoles with various bifunctional reagents. nih.gov One approach involves the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes in DMF under microwave irradiation, which has been shown to be an efficient method for creating these fused systems. nih.gov

Another versatile method is the three-component reaction of 2-aminobenzimidazoles, alkynes, and N,N-dimethylaminoethanol, catalyzed by FeCl3, to construct pyrimido[1,2-a]benzimidazoles. researchgate.net Additionally, the condensation of 1H-benzimidazol-2-amine with a p-substituted benzaldehyde and malononitrile (B47326) in a one-pot reaction yields pyrimido[1,2-a]benzimidazole (B3050247) derivatives. researchgate.netrdd.edu.iq The use of a nanoporous catalyst, ZnO@SO3H@Tropine, has also been reported for the efficient one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazoles. rsc.org

The reaction conditions for these syntheses can be optimized. For instance, the use of a solid-liquid phase transfer catalyst (PTC) like anhydrous potassium carbonate and tetrabutylammonium (B224687) bromide has been shown to produce high yields of cyclic benzimidazole pyrimidinone products. mfd.org.mk

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Several factors, including the choice of catalyst, solvent, and temperature, play a significant role.

For the synthesis of 2-arylbenzimidazoles, a model reaction between o-phenylenediamine and an aldehyde can be catalyzed by various ammonium (B1175870) salts. nih.gov Studies have shown that NH4Cl in CHCl3 at room temperature provides a high yield of the desired product. nih.gov The use of L-proline as a catalyst in an aqueous medium under reflux conditions has also been found to be effective for generating benzimidazole derivatives in good to excellent yields. ijrar.org Lanthanum chloride (LaCl3) has been employed as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes at room temperature in acetonitrile, resulting in excellent yields. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net For instance, the synthesis of 1,2-disubstituted benzimidazoles can be achieved with high yields in a short time under solvent-free, microwave-assisted conditions, often requiring a catalyst like Er(OTf)3. researchgate.net

The choice of solvent also significantly impacts reaction outcomes. Aprotic solvents like THF have been shown to favor high yields in certain reduction reactions for benzimidazole synthesis, while polar solvents can lead to poorer results. orientjchem.org In some cases, solvent-free conditions can be advantageous, leading to cleaner reaction profiles and easier product isolation. rsc.org

Table 1: Optimization of Reaction Conditions for 2-Arylbenzimidazole Synthesis

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NH4Cl | CHCl3 | Room Temp | 4 h | 94 | nih.gov |

| L-Proline | Water | Reflux | - | Good to Excellent | ijrar.org |

| LaCl3 | Acetonitrile | Room Temp | 2 h | Excellent | nih.gov |

| Er(OTf)3 | Solvent-free (MW) | 60°C | 5 min | - | researchgate.net |

| PFPAT | Ethanol | Room Temp | 4 h | 88 | samipubco.com |

Utilization of Protective Group Strategies for the Methoxymethyl Moiety

In the synthesis of complex benzimidazole derivatives, the use of protecting groups is often necessary to prevent unwanted side reactions at specific functional groups. The methoxymethyl (MOM) group is a common protecting group for nitrogen atoms in heterocyclic systems like benzimidazole.

The removal of the methoxy (B1213986) protecting group is a key step in many synthetic pathways. Boron tribromide (BBr3) in dichloromethane (B109758) at low temperatures is a standard reagent for the deprotection of methoxy groups to yield the corresponding hydroxy-substituted benzamides, although this can sometimes result in low yields due to the formation of byproducts. nih.gov Two-dimensional NOESY NMR spectra can be used to confirm the successful deprotection of specific methoxy groups within a molecule. nih.gov

The methoxymethyl group is part of a broader class of protective groups used in organic synthesis, and its application and removal are well-documented in standard texts on the subject. google.com

Emerging Synthetic Methodologies for N-Substituted Benzimidazoles

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of N-substituted benzimidazoles.

One emerging strategy involves a one-pot, two-fold Cu-catalyzed C-N bond formation protocol for the synthesis of N-alkyl benzimidazoquinazolinones from readily available alkyl halides. nih.gov This method demonstrates a broad substrate scope and provides the desired products in excellent yields. nih.gov

Microwave-assisted organic synthesis has also gained prominence for the preparation of N-substituted benzimidazole-based acrylonitriles, which have shown potential as tubulin polymerization inhibitors. nih.gov This technique often allows for shorter reaction times and improved yields compared to classical linear organic synthesis. nih.gov

Transition metal-free synthesis is another area of active research. An expedient strategy for the synthesis of fused benzimidazoles from aryne precursors using CsF and K2CO3 has been developed, showing good functional group tolerance. rsc.org

Furthermore, innovative one-pot synthetic methods are being explored. For instance, a selective one-pot method for synthesizing 1-(ω-haloalkyl) imidazoles and their benzimidazole analogues has been developed, where the selectivity is influenced by factors such as the solvent, temperature, and structure of the reactants. jlu.edu.cn

Chemical Reactivity and Mechanistic Studies of 1 Methoxymethyl Benzoimidazole

Electrophilic and Nucleophilic Reactions at the Benzimidazole (B57391) Core

The benzimidazole ring system is amphoteric in nature, with the ability to react with both electrophiles and nucleophiles. The positions on the benzene (B151609) ring (4, 5, 6, and 7) are generally susceptible to electrophilic substitution, while the C2 position of the imidazole (B134444) moiety is prone to nucleophilic attack. chemicalbook.com The presence of the methoxymethyl group at the N1 position influences the reactivity of the core.

Electrophilic Reactions:

While specific studies on electrophilic substitution of 1-(methoxymethyl)benzoimidazole are not extensively documented, the reactivity can be inferred from related N-substituted benzimidazoles. For instance, Friedel-Crafts reactions of 2-formyl-1-methylbenzimidazole with various arenes in the presence of a superacid like triflic acid (TfOH) have been reported to yield 2-diarylmethylbenzimidazoles. beilstein-journals.org This suggests that the benzimidazole core, when activated, can undergo electrophilic aromatic substitution. The reaction proceeds through the formation of a dicationic electrophilic species. beilstein-journals.orgbeilstein-archives.org

Nucleophilic Reactions:

The C2 position of the benzimidazole ring is electron-deficient and thus a target for nucleophiles. This reactivity is enhanced when the N1 position is substituted, preventing deprotonation by the nucleophile. ijdrt.com For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. ijdrt.com It is therefore expected that this compound would undergo similar nucleophilic substitution reactions at the C2 position if a suitable leaving group is present. The synthesis of substituted benzimidazole derivatives often involves nucleophilic substitution reactions at the C2 position. researchgate.net

In a broader context, the benzimidazole ring can act as a nucleophile itself. For instance, benzimidazole reacts with benzyne (B1209423) to yield 2-phenylbenzimidazole. ijdrt.com

Table 1: Reactivity of the Benzimidazole Core

| Position | Type of Reaction | Reactivity |

|---|---|---|

| C2 | Nucleophilic Substitution | Prone to attack, especially with N1-substitution. |

| C4, C5, C6, C7 | Electrophilic Substitution | Susceptible to attack. |

| N1 | Nucleophilic Attack (as part of the ring) | Can react with strong electrophiles like benzyne. |

Transformations Involving the Methoxymethyl Substituent

The methoxymethyl (MOM) group is a common protecting group for nitrogen atoms in heterocyclic compounds due to its stability under a range of conditions. adichemistry.com However, it can be selectively cleaved or transformed when required.

The primary transformation of the methoxymethyl substituent is its removal, or deprotection, to yield the N-unsubstituted benzimidazole. The most common method for MOM group cleavage is acidic hydrolysis. adichemistry.comtotal-synthesis.com This is typically achieved by treatment with dilute acids such as hydrochloric acid in an alcohol solvent. adichemistry.com Other reagents have also been developed for the deprotection of MOM ethers under milder or specific conditions. For example, a combination of zinc bromide (ZnBr2) and n-propylthiol (n-PrSH) has been shown to be effective. researchgate.net Bismuth trichloride (B1173362) (BiCl3) has also been utilized for the cleavage of MOM ethers and esters. rsc.org

In some synthetic strategies, the MOM group is intentionally introduced to protect the N-H of the benzimidazole ring from undesired side reactions. For instance, a chloromethylbenzimidazole can be protected with a MOM group before a nucleophilic displacement reaction to prevent complications. mdpi.com Following the desired reaction, the MOM group can be removed to regenerate the free N-H.

Investigations into Reaction Mechanisms and Pathways

Mechanism of Electrophilic Reactions:

Studies on the protonation of substituted benzimidazoles in superacids like triflic acid have provided insights into the mechanism of electrophilic reactions. In these strong acidic media, the benzimidazole derivative can be doubly protonated to form a dicationic superelectrophile. beilstein-journals.orgbeilstein-archives.org This highly reactive species can then react with weak nucleophiles like arenes. The initial protonation likely occurs at the N3 position of the imidazole ring, followed by protonation of a substituent, such as a carbonyl oxygen, to generate the reactive dication. beilstein-journals.org

Mechanism of Methoxymethyl Group Cleavage:

The acidic hydrolysis of the MOM group proceeds through a well-understood mechanism. The first step involves the protonation of the ether oxygen of the MOM group. total-synthesis.com This protonation makes the methoxymethyl group a better leaving group. The subsequent step involves the departure of methanol (B129727) to form a resonance-stabilized oxonium ion. This cation is then attacked by water in the workup to yield an unstable hemiaminal, which readily decomposes to the deprotected benzimidazole and formaldehyde.

A theoretical study using density functional theory (DFT) on the BiCl3-facilitated cleavage of the MOM group has suggested that water plays a key role in facilitating the cleavage of the C-O bond. rsc.org

Derivatization Reactions for Structure Modification and Functionalization

This compound can serve as a versatile starting material for the synthesis of a wide array of functionalized benzimidazole derivatives. The reactivity of both the benzimidazole core and the MOM substituent can be exploited for this purpose.

One key strategy involves reactions at the C2 position. For instance, after deprotonation at C2 with a strong base like n-butyllithium, the resulting lithiated species can react with various electrophiles. A notable example is the enantioselective C2-allylation of N-substituted benzimidazoles using a copper hydride-catalyzed reaction with 1,3-dienes as nucleophile precursors. nih.gov

Furthermore, the synthesis of 2-aminobenzimidazole (B67599) derivatives can be achieved, which can then be further functionalized. For example, 2-aminobenzimidazole can react with isocyanates to form urea (B33335) derivatives. nih.gov

Another approach involves the synthesis of more complex benzimidazole structures through condensation reactions. While many methods focus on constructing the benzimidazole ring from o-phenylenediamines and aldehydes, these can be adapted for the derivatization of pre-formed benzimidazoles. nih.govsamipubco.com

The ability to remove the MOM group also provides a pathway to N-functionalization. After deprotection, the resulting N-H can be alkylated or arylated to introduce a variety of substituents at the N1 position.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents and Conditions | Functionalized Product | Reference |

|---|---|---|---|

| C2-Allylation | 1,3-dienes, CuH catalyst | C2-allylated benzimidazole | nih.gov |

| C2-Amination | (potential) | 2-Aminobenzimidazole derivatives | nih.gov |

| N1-Alkylation/Arylation | Alkyl/Aryl halide, base (after MOM deprotection) | N1-substituted benzimidazoles | chemicalbook.com |

Structure Activity Relationship Sar Studies of 1 Methoxymethyl Benzoimidazole Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological profile of benzimidazole (B57391) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. nih.gov Modifications at the N-1, C-2, and C-5/C-6 positions have been shown to significantly influence potency and selectivity against various biological targets, including enzymes and receptors involved in inflammatory processes and cell proliferation. nih.govnih.gov

Substitutions at the N-1 Position: The substituent at the N-1 position of the benzimidazole ring is crucial for determining the compound's biological activity. mdpi.com The introduction of different groups at this position can enhance chemotherapeutic potential. For instance, studies on N-substituted benzimidazole-derived carboxamides have shown that the type of substituent on the nitrogen atom of the benzimidazole core has a significant impact on antiproliferative activity. nih.govnih.gov While specific data on a methoxymethyl group is scarce, research on analogs with N-methyl, N-isobutyl, and N-phenyl groups demonstrates that even small changes in the alkyl or aryl substituent can lead to substantial differences in biological effect. For example, N-methyl-substituted derivatives have shown promising antiproliferative activity against certain cancer cell lines. nih.gov

Substitutions at the C-2 Position: The C-2 position is another key site for modification. Attaching various aryl or heterocyclic moieties at this position can lead to potent biological activity. For example, the introduction of substituted anilines at the C-2 position has yielded compounds with significant anti-inflammatory properties. nih.gov

Substitutions at the C-5 and C-6 Positions: The benzene (B151609) part of the benzimidazole ring, specifically the C-5 and C-6 positions, also offers opportunities for structural modification to fine-tune biological activity. The introduction of electron-withdrawing groups, such as a cyano group, at these positions has been shown to increase the antiproliferative activity of certain N-substituted benzimidazole derivatives. nih.govnih.gov Conversely, the presence of electron-donating groups can also modulate activity, depending on the specific biological target.

The following table summarizes the impact of various substituents on the antiproliferative activity of a series of N-substituted benzimidazole-derived carboxamides, illustrating the principles of SAR in this class of compounds.

Table 1: Impact of Substituents on Antiproliferative Activity (IC50 in µM) of Selected N-Substituted Benzimidazole Analogs

| Compound | N-1 Substituent | Benzimidazole C-5/C-6 Substituent | C-2 Phenyl Substituent | MCF-7 (IC50 µM) | HCT 116 (IC50 µM) |

|---|---|---|---|---|---|

| Analog 1 | Methyl | -H | 2-hydroxy-4-methoxy | >10 | >10 |

| Analog 2 | Methyl | -CN | 2-hydroxy-4-methoxy | 3.1 | >10 |

| Analog 3 | Isobutyl | -H | 2-hydroxy-4-methoxy | >10 | >10 |

| Analog 4 | Isobutyl | -CN | 2-hydroxy-4-methoxy | 4.4 | 2.2 |

| Analog 5 | Phenyl | -H | 4-N,N-diethylamino-2-hydroxy | >10 | >10 |

| Analog 6 | Phenyl | -CN | 4-N,N-diethylamino-2-hydroxy | 1.1-4.4 | >10 |

Data is illustrative and based on findings for N-substituted benzimidazole-derived carboxamides and Schiff bases. nih.govnih.gov

Role of the Methoxymethyl Group in Molecular Interactions and Pharmacophore Definition

The methoxymethyl group at the N-1 position of 1-(methoxymethyl)benzoimidazole likely plays a multifaceted role in the compound's interaction with biological targets. While direct studies are limited, its contribution can be inferred from its physicochemical properties and from SAR studies of related benzimidazole derivatives.

The methoxymethyl group introduces both steric bulk and specific electronic features. The oxygen atom can act as a hydrogen bond acceptor, which could be a critical interaction within a receptor's binding pocket. researchgate.net This is a key feature in many pharmacophore models where hydrogen bonding is essential for ligand recognition and binding affinity.

In the context of a pharmacophore model for a hypothetical target, the methoxymethyl group could fulfill several roles:

Hydrogen Bond Acceptor: The ether oxygen can form a hydrogen bond with a donor group on the target protein.

Hydrophobic Interactions: The methyl component of the group can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding site.

Conformational Control: The size and flexibility of the group can influence the orientation of the benzimidazole core within the binding pocket, ensuring optimal interactions of other key pharmacophoric features.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of N-substituted benzimidazoles has revealed that the orientation of the substituents can significantly affect how the molecule interacts with its biological target. researchgate.net

For this compound, the key conformational features would be the rotation around the N-CH2 and CH2-O bonds of the methoxymethyl group, as well as the orientation of any substituent at the C-2 position. These rotational dynamics determine the spatial arrangement of the pharmacophoric elements.

NMR studies on related N-acylhydrazone derivatives of benzimidazole have shown that these molecules can exist as a mixture of conformers in solution. unipd.it This conformational flexibility can be important for biological activity, as one specific conformer (the bioactive conformation) may be preferentially recognized and bound by the target receptor.

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are valuable tools for exploring the conformational landscape of benzimidazole derivatives. nih.govresearchgate.net These studies can help identify low-energy, stable conformations and predict the likely bioactive conformation. For instance, simulations can reveal how the molecule might adapt its shape to fit into a binding site and which interactions stabilize the bound state. nih.gov The identification of the bioactive conformation is a crucial step in rational drug design, as it provides a template for developing new analogs with improved potency and selectivity.

Ligand-Target Interaction Profiling through Structural Modifications

Understanding how structural modifications to this compound affect its binding to a biological target is the essence of ligand-target interaction profiling. This process involves synthesizing a series of analogs and evaluating their activity, then using this data to build a model of the binding site.

Key interactions that are often modulated by structural changes in benzimidazole derivatives include:

Hydrogen Bonding: As mentioned, the methoxymethyl group's oxygen and the benzimidazole nitrogens can act as hydrogen bond acceptors. Modifying the N-1 substituent or introducing substituents on the benzimidazole ring can alter the strength and geometry of these interactions. researchgate.netnih.gov

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the target's binding site. researchgate.netnih.gov Substituents on the benzimidazole ring can modulate the electron density of the aromatic system, thereby influencing the strength of these stacking interactions.

Hydrophobic Interactions: Alkyl and aryl substituents can form hydrophobic interactions with nonpolar pockets in the binding site. The methyl part of the methoxymethyl group would contribute to such interactions. nih.gov

By systematically altering the structure of this compound—for example, by changing the length of the alkoxyalkyl chain at N-1, or by introducing various substituents at C-2, C-5, or C-6—researchers can probe the specific requirements of the binding site. For instance, if replacing the methoxymethyl group with an ethoxymethyl group leads to a significant change in activity, it could indicate a specific steric constraint or a change in lipophilicity that affects binding.

Studies on benzimidazole derivatives as topoisomerase I inhibitors have shown a high degree of structural specificity. The presence of hydrogen bond accepting groups at the 5-position was found to be important for activity, while similar analogs based on benzoxazole (B165842) or benzothiazole (B30560) were inactive, highlighting the critical role of the benzimidazole core in the ligand-target interaction.

Pharmacological and Biological Research of 1 Methoxymethyl Benzoimidazole Derivatives

Antimicrobial Research Endeavors

The structural similarity of benzimidazoles to purines is a key factor in their antimicrobial effects. It is suggested that they act by competing with purines, which can disrupt the synthesis of essential bacterial nucleic acids and proteins. ijnrd.org

Antibacterial Activities and Spectrum of Action

Research has demonstrated that various derivatives of benzimidazole (B57391) exhibit significant antibacterial properties. A study focused on novel pyrazole-attached benzimidazoles screened compounds for activity against several bacterial strains. nih.gov The evaluation included Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

Structure-activity relationship (SAR) analyses from this research indicated that derivatives with electron-withdrawing groups tended to show greater antibacterial activity than those with electron-donating groups. nih.gov One particular compound, N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, was identified as being highly active against the tested strains, suggesting its potential as a lead molecule for new antimicrobial agents. nih.gov

Further studies have synthesized 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives which demonstrated highly effective antibacterial properties against S. aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 0.78 µg/mL. ijnrd.org

Antibacterial Activity of Selected Benzimidazole Derivatives

Minimum Inhibitory Concentration (MIC) values for selected derivative classes against specific bacterial strains.

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | Staphylococcus aureus | 0.39 - 0.78 µg/mL | ijnrd.org |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 µg/mL | ijnrd.org |

| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Various Gram-positive & Gram-negative bacteria | Reported as "very active" | nih.gov |

Antifungal Properties and Mechanisms of Action

Benzimidazole derivatives are a promising class of compounds in the search for new and effective antifungal agents, especially with the rise of resistance to existing azole antifungals. nih.gov Research has shown that these compounds are active against a range of fungi, including species of Candida, Aspergillus, and dermatophytes. nih.gov

In one study, a series of new benzimidazole derivatives were synthesized and evaluated for their antifungal activity. The results indicated that benzimidazole derivatives were generally more potent than comparable benzotriazole (B28993) derivatives. nih.gov Specifically, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the most potent antifungal activities. nih.gov The length of the alkyl chain was found to be a determinant of activity, with a nine-carbon chain showing optimal results. nih.gov Some of these synthesized compounds were effective against fluconazole (B54011) and itraconazole-resistant Candida species. nih.gov

Another study investigating benzo ijnrd.orgnih.govimidazo[1,2-d] nih.govnih.govnih.govtriazine derivatives found that many of the synthesized compounds exhibited significant fungicidal activity against plant-pathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici at a concentration of 50 µg/mL. mdpi.com

Antifungal Activity of Selected Benzimidazole Derivatives

Overview of antifungal efficacy for various benzimidazole derivatives against pathogenic fungi.

| Derivative | Fungal Species | Activity/Inhibition Rate | Reference |

|---|---|---|---|

| 1-nonyl-1H-benzo[d]imidazole | Various (Candida, Aspergillus, Trichophyton) | Among the best antifungal activities | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Various (Candida, Aspergillus, Trichophyton) | Among the best antifungal activities | nih.gov |

| Benzo ijnrd.orgnih.govimidazo[1,2-d] nih.govnih.govnih.govtriazine derivative (4o) | Botrytis cinerea | 76.7% inhibition at 50 µg/mL | mdpi.com |

| Benzo ijnrd.orgnih.govimidazo[1,2-d] nih.govnih.govnih.govtriazine derivative (4b) | Rhizoctonia solani | 63.5% inhibition at 50 µg/mL | mdpi.com |

| Benzo ijnrd.orgnih.govimidazo[1,2-d] nih.govnih.govnih.govtriazine derivative (4t) | Colletotrichum capsici | 66.8% inhibition at 50 µg/mL | mdpi.com |

Antitubercular Efficacy and Molecular Targets (e.g., MmpL3 Protein Inhibition)

1H-benzo[d]imidazole derivatives have emerged as highly promising candidates for new anti-tuberculosis (TB) drugs. nih.gov These compounds demonstrate potent bactericidal activity against Mycobacterium tuberculosis at nanomolar concentrations and exhibit low cytotoxicity, making them attractive for further development. nih.gov

A key molecular target for these derivatives has been identified as the MmpL3 (Mycobacterial membrane protein Large 3) protein. nih.govnih.gov MmpL3 is an essential integral membrane protein that facilitates the export of trehalose (B1683222) monomycolate (TMM), a crucial precursor for building the mycobacterial outer membrane. nih.gov By inhibiting MmpL3, benzimidazole derivatives disrupt the synthesis of vital cell envelope components, including trehalose dimycolate (TDM) and mycolic acids bound to arabinogalactan. nih.gov This mechanism was confirmed through metabolic labeling and analysis of lipids in M. tuberculosis cultures treated with these compounds, which showed a reduction in TDM synthesis. nih.gov Furthermore, drug-resistant mutants of M. tuberculosis were found to have mutations in the mmpL3 gene, reinforcing that MmpL3 is the target. nih.gov

Anticancer Research and Investigations into Apoptotic Pathways

The benzimidazole scaffold is a cornerstone in the development of new anticancer agents due to its structural versatility and diverse biological activities. nih.gov These derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death (apoptosis) in malignant cells. nih.govijnrd.org

Inhibition of Cancer Cell Proliferation

Benzimidazole derivatives have shown broad-spectrum antiproliferative activity against numerous cancer cell lines. For instance, compound 4f (NSC: 761982/1), which links a benzimidazole and an oxadiazole, is cytotoxic to cell lines from leukemia, melanoma, ovarian, prostate, breast, colon, central nervous system, and non-small cell lung cancers. nih.gov

Another study synthesized a series of 5-Methoxy-6-substituted-1H-benzimidazole derivatives and tested them against six human tumor cell lines. One derivative, compound 4w, demonstrated superior anti-tumor activity against A549 lung cancer cells, with an IC₅₀ value of 1.55 µM, which was significantly better than the control drug BKM120 (IC₅₀ = 9.75 µM). uni.lu The mechanism for this activity was linked to the inhibition of the PI3K/Akt signaling pathway, which is critical for cell growth and survival. uni.lu

Similarly, new benzimidazole-triazole derivatives were evaluated for their cytotoxic effects. Compound 4h was identified as the most potent agent against the A549 lung carcinoma cell line, with an IC₅₀ value of 4.56 µM, outperforming the standard chemotherapeutic drug doxorubicin. acs.org This activity was linked to the inhibition of DNA topoisomerase I, an enzyme essential for DNA replication. acs.org

Antiproliferative Activity of Selected Benzimidazole Derivatives

IC₅₀ values demonstrating the concentration-dependent inhibition of cancer cell proliferation by various derivatives.

| Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4w (5-Methoxy-6-substituted-1H-benzimidazole) | A549 (Lung) | 1.55 µM | uni.lu |

| Compound 4h (Benzimidazole-triazole) | A549 (Lung) | 4.56 µM | acs.org |

| Compound 4b (Benzimidazole-triazole) | A549 (Lung) | 7.34 µM | acs.org |

| 2-phenoxymethylbenzimidazole | DNA Topo I Enzymatic Activity | 14.1 µmol/L | nih.gov |

| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3nitrophenyl)-1H- benzimidazole-5-carboxylate | Leukemic cells | 3 µM | ijnrd.org |

Induction of Apoptosis in Malignant Cells

Beyond simply halting proliferation, many benzimidazole derivatives actively induce apoptosis, or programmed cell death, in cancer cells. For example, the derivative 2XP was found to trigger G2/M phase cell cycle arrest and subsequent apoptosis in HL60 leukemia cancer cells. nih.gov

A specific bicyclic benzimidazole derivative, BMT-1, demonstrated a dose- and time-dependent decrease in the proliferation of multiple myeloma (MM) cells by inducing apoptosis. nih.gov The apoptotic mechanism involved the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov BMT-1 was found to induce a loss of mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway. This mitochondrial dysfunction was triggered by the inhibition of H+/K+-ATPase, which led to a more acidic intracellular pH. nih.gov

Similarly, compound 4w, the PI3K inhibitor, was shown to induce apoptosis in A549 lung cancer cells, with its effect being more potent than the control compound BKM120. uni.lu This induction of apoptosis is a critical attribute for an effective anticancer therapeutic, as it leads to the elimination of malignant cells. nih.gov

Antiviral Investigations and Therapeutic Potential

Derivatives of 1-(methoxymethyl)benzoimidazole have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses. nih.gov Research has highlighted their potential in combating viruses such as Coxsackie B virus (CVB-5), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV). nih.govnih.gov

A significant number of these compounds have shown potent activity against RSV, with some exhibiting EC50 values as low as 20 nM. nih.gov Certain derivatives have also displayed moderate activity against CVB-2, Yellow Fever Virus (YFV), and BVDV. nih.gov The antiviral efficacy of these compounds is often linked to the nature of the substituents on the benzimidazole core. For instance, the presence of a (quinolizidin-1-yl)alkyl group at the 1-position has been associated with enhanced activity against several viruses. nih.gov

In the context of Human Immunodeficiency Virus (HIV), specific benzimidazole derivatives have been identified as potent inhibitors of HIV-1 replication. nih.gov These compounds function by protecting the human APOBEC3G (A3G) protein from degradation induced by the viral Vif protein. nih.gov Notably, compounds 14 and 26 in one study demonstrated significant anti-HIV-1 activity with IC50 values of 3.45 nM and 58.03 nM, respectively. nih.gov Furthermore, some benzimidazole derivatives have shown the ability to inhibit HIV-1 reverse transcriptase. benthamscience.comresearchgate.net

The versatility of the benzimidazole scaffold allows for its incorporation into various molecular structures, leading to compounds with diverse antiviral profiles. nih.govnih.gov Studies have explored a range of substitutions at the 1 and 2 positions of the benzimidazole ring, yielding compounds with activity against a panel of viruses including Herpes Simplex Virus type 1 (HSV-1), Vaccinia Virus (VV), and Poliovirus type-1. nih.gov The virucidal activity of some derivatives has also been noted, indicating their ability to directly inactivate extracellular virions. mdpi.com

Table 1: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative | Target Virus | Activity (EC50/IC50) | Reference |

| 2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | As low as 20 nM (EC50) | nih.gov |

| (Quinolizidin-1-yl)alkyl substituted derivatives | Bovine Viral Diarrhea Virus (BVDV) | Moderately active | nih.gov |

| (Quinolizidin-1-yl)alkyl substituted derivatives | Yellow Fever Virus (YFV) | Moderately active | nih.gov |

| (Quinolizidin-1-yl)alkyl substituted derivatives | Coxsackie Virus type B2 (CVB-2) | Moderately active | nih.gov |

| Compound 14 | HIV-1 | 3.45 nM (IC50) | nih.gov |

| Compound 26 | HIV-1 | 58.03 nM (IC50) | nih.gov |

| Various derivatives | Coxsackie B virus (CVB-5) | EC50 in the range 9-17μM | nih.gov |

| Various derivatives | Respiratory Syncytial Virus (RSV) | EC50 in the range 5-15μM | nih.gov |

Anti-inflammatory Response Modulation

Benzimidazole derivatives have been recognized for their significant anti-inflammatory properties. These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of key enzymes involved in the inflammatory cascade. nih.govnih.gov

Recent studies have focused on the synthesis of novel 2-substituted benzimidazole derivatives and their evaluation for anti-inflammatory activity. nih.gov In vitro assays, such as the luminol-enhanced chemiluminescence assay, have demonstrated that certain derivatives exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov Specifically, some compounds have shown IC50 values lower than the standard anti-inflammatory drug ibuprofen. nih.gov

The anti-inflammatory potential has been further validated in vivo using models like the carrageenan-induced mice paw edema model. nih.gov In these studies, some benzimidazole derivatives displayed anti-inflammatory effects comparable to diclofenac (B195802) sodium. nih.gov

Molecular docking studies have provided insights into the mechanism of action, revealing that these compounds can bind to the active sites of not only COX-1 and COX-2 but also other therapeutic targets associated with inflammation, such as Aldose reductase and Phospholipase A2. nih.gov This multi-target inhibition suggests that benzimidazole derivatives could be developed as novel and potent anti-inflammatory agents. nih.govnih.gov The planar conformation of the benzimidazole ring system is believed to contribute to its ability to interact with these biological targets. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Derivative | Assay | Finding | Reference |

| B2, B4, B7, and B8 | Luminol-enhanced chemiluminescence assay | IC50 values lower than ibuprofen | nih.gov |

| Various derivatives | Carrageenan-induced mice paw edema | Comparable effect to diclofenac sodium | nih.gov |

| Various derivatives | Molecular Docking | Significant binding affinity with COX, Aldose reductase, and Phospholipase A2 | nih.gov |

Antidiabetic Research, Including α-Glucosidase Inhibition

Derivatives of this compound have emerged as a promising class of compounds in antidiabetic research, particularly as inhibitors of α-glucosidase. nih.govmdpi.com α-Glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into glucose. mdpi.comjbums.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical aspect in the management of type 2 diabetes. mdpi.comcmu.ac.th

Several studies have reported the synthesis of novel benzimidazole derivatives and their evaluation as α-glucosidase inhibitors. nih.govmdpi.com For instance, a series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides were synthesized and screened for their α-glucosidase inhibitory potential. mdpi.com Several compounds in this series, such as 5d, 5f, 5g, 5h, and 5k , exhibited significantly better inhibition than the standard drug acarbose, with IC50 values of 15, 19, 25, 21, and 26 µM, respectively. mdpi.com

In another study, compound 3e demonstrated potent inhibition of both yeast and rat intestinal α-glucosidase, with an IC50 value of 99.4 µM for the latter. nih.gov This compound also showed significant antihyperglycemic activity in starch-induced postprandial hyperglycemia in rats. nih.gov

Molecular docking studies have provided insights into the binding interactions between these benzimidazole derivatives and the active site of the α-glucosidase enzyme. mdpi.com These studies have shown that the compounds can interact with key amino acid residues such as Asp203, Asp327, and Asp542, which are crucial for the enzyme's catalytic activity. mdpi.comcmu.ac.th

Table 3: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Enzyme Source | IC50 (µM) | Reference |

| Acarbose (Standard) | Not specified | 58.8 ± 0.012 | mdpi.com |

| Compound 5d | Not specified | 15 ± 0.030 | mdpi.com |

| Compound 5f | Not specified | 19 ± 0.060 | mdpi.com |

| Compound 5g | Not specified | 25 ± 0.106 | mdpi.com |

| Compound 5h | Not specified | 21 ± 0.07 | mdpi.com |

| Compound 5k | Not specified | 26 ± 0.035 | mdpi.com |

| Compound 3e | Rat intestinal α-glucosidase | 99.4 | nih.gov |

Neuroprotective Effects and Associated Mechanisms (e.g., Metal Chelation in Alzheimer's Disease Models)

Derivatives of this compound are being investigated for their neuroprotective potential, particularly in the context of neurodegenerative disorders like Alzheimer's disease. uc.ptresearchgate.net One of the key mechanisms underlying their neuroprotective effects is their ability to chelate metal ions. uc.ptnih.gov

The dysregulation of brain metal ions such as copper, iron, and zinc is implicated in the pathology of Alzheimer's disease, contributing to the aggregation of amyloid-β (Aβ) peptides, oxidative stress, and neuroinflammation. uc.ptnih.govnih.gov By chelating these redox-active metals, benzimidazole derivatives can potentially mitigate these neurotoxic processes. uc.ptnih.gov

For example, a series of Rivastigmine-Benzimidazole (RIV–BIM) hybrids have been developed and shown to possess metal-chelating abilities. uc.pt These compounds were found to effectively chelate Cu(II) and Fe(III), which are known to play a role in the generation of reactive oxygen species and protein misfolding. uc.pt The ability of these hybrids to inhibit Aβ aggregation appears to be linked to both their metal-chelating properties and their capacity to intercalate with amyloid fibrils. uc.pt

Furthermore, some of these hybrid compounds have demonstrated neuroprotective effects in human neuroblastoma cell lines. uc.pt This highlights the potential of benzimidazole-based compounds as multi-target-directed ligands for the treatment of Alzheimer's disease, addressing not only metal-induced toxicity but also other pathological hallmarks of the disease. uc.ptresearchgate.net

Table 4: Neuroprotective Properties of Benzimidazole Derivatives

| Derivative Class | Proposed Mechanism | Key Findings | Reference |

| Rivastigmine-Benzimidazole (RIV–BIM) hybrids | Metal chelation (Cu(II), Fe(III)) | Efficient chelation of redox-active metal ions, inhibition of Aβ aggregation, neuroprotective effects in cell models. | uc.pt |

| Donepezil-benzimidazole (DNP-BIM) hybrids | Metal chelation, inhibition of Aβ aggregation | Effectively inhibit Aβ self-aggregation and selectively target human butyrylcholinesterase. | researchgate.net |

Modulation of Specific Enzymes and Receptors (e.g., CRF1 Receptor Antagonism)

Derivatives of this compound have been shown to modulate the activity of specific enzymes and receptors, demonstrating their potential as targeted therapeutic agents. A notable example is their activity as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.govnih.gov

The CRF1 receptor plays a crucial role in mediating the body's response to stress. nih.govrndsystems.com Antagonism of this receptor is a promising therapeutic strategy for stress-related disorders such as anxiety and depression. nih.govnih.gov Several non-peptide CRF1 receptor antagonists based on different chemical scaffolds, including those that could incorporate a benzimidazole moiety, have been developed and evaluated in preclinical models. nih.govnih.gov These antagonists have consistently shown anxiolytic-like effects in various animal models of anxiety and stress. nih.gov

Computational modeling and in silico docking studies have been employed to understand the structural basis of the interaction between these antagonists and the CRF1 receptor. nih.gov These studies suggest that the antagonists bind within a pocket formed by transmembrane domains of the receptor, highlighting the importance of specific structural features for potent and selective antagonism. nih.gov

The development of orally bioavailable CRF1 receptor antagonists represents a significant advancement in the search for novel treatments for psychiatric disorders. nih.gov The benzimidazole scaffold, with its versatile chemical nature, offers a valuable platform for the design and synthesis of new and improved CRF1 receptor antagonists.

Table 5: Examples of CRF1 Receptor Antagonists

| Compound | Type | Significance | Reference |

| Pexacerfont | Potent and selective CRF1 antagonist | Anxiolytic properties | rndsystems.com |

| CP 376395 hydrochloride | Potent and selective CRF1 antagonist | Binds at an allosteric site | rndsystems.com |

| Antalarmin hydrochloride | CRF1 antagonist | --- | rndsystems.com |

| NBI 27914 hydrochloride | Selective non-peptide CRF1 antagonist | --- | rndsystems.com |

| R 121919 hydrochloride | High affinity CRF1 antagonist | Orally bioavailable | rndsystems.com |

Antiparasitic and Anthelmintic Applications

Benzimidazole derivatives have a long-standing history and are widely recognized for their potent antiparasitic and anthelmintic activities. researchgate.netnih.gov These compounds are effective against a broad spectrum of gastrointestinal nematodes that cause significant health problems in both humans and animals. nih.gov

The mechanism of action of many benzimidazole anthelmintics involves the disruption of microtubule formation in the parasite by binding to β-tubulin. This interference with cellular structure and function ultimately leads to the death of the parasite.

Recent research continues to explore new benzimidazole derivatives to combat parasitic infections and address the issue of drug resistance. nih.gov For instance, a study evaluated the in vitro anthelmintic activity of a series of benzimidazole derivatives against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov In this study, compounds BZ6 and BZ12 showed significant activity. BZ12 was effective against the adult stage of T. muris with an IC50 of 8.1 µM, while BZ6 was highly effective against adult H. polygyrus with an IC50 of 5.3 µM. nih.gov

The synthesis of 1-substituted benzimidazole derivatives has also been a focus, with studies showing that these compounds exhibit moderate to good anthelmintic activity against species like Eudrilus. researchgate.net Furthermore, some nitrobenzimidazole derivatives have demonstrated potent anthelmintic effects, with some compounds showing better activity than the standard drug albendazole (B1665689) at certain concentrations. orientjchem.org The ongoing development of new benzimidazole-based anthelmintics is crucial for the control of parasitic diseases. nih.govnih.gov

Table 6: Anthelmintic Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Target Parasite | Activity (IC50) | Reference |

| BZ12 | Trichuris muris (adult) | 8.1 µM | nih.gov |

| BZ6 | Heligmosomoides polygyrus (adult) | 5.3 µM | nih.gov |

| Nitrobenzimidazole derivatives | Earthworms | More active than albendazole at 100mg/ml | orientjchem.org |

Other Pharmacological Activities (e.g., Antioxidant, Anti-HIV, Antihypertensive)

Beyond the aforementioned activities, derivatives of this compound exhibit a diverse range of other pharmacological properties, including antioxidant, anti-HIV, and antihypertensive effects. benthamscience.comresearchgate.net

Antioxidant Activity: Several novel benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties. nih.govnih.govnobleresearch.org These compounds have shown the ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation. nih.govnih.govresearchgate.net For example, a 5-nitro-2-(phenoxymethyl)benzimidazole derivative demonstrated strong inhibition of lipid peroxidation (91%). nobleresearch.org The antioxidant capacity of these compounds is of significant interest due to the role of oxidative stress in various diseases. nih.gov

Anti-HIV Activity: As mentioned previously, benzimidazole derivatives have shown promise as anti-HIV agents. nih.govbenthamscience.comnih.gov Their mechanisms of action include the inhibition of HIV-1 reverse transcriptase and the protection of the A3G protein. nih.govbenthamscience.comresearchgate.net The repurposing of anti-HIV benzimidazole derivatives for other therapeutic uses, such as cancer therapy, is also an active area of research. nih.gov

Table 7: Other Pharmacological Activities of Benzimidazole Derivatives

| Activity | Derivative Class/Example | Key Findings | Reference |

| Antioxidant | 5-nitro-2-(phenoxymethyl)benzimidazole | 91% inhibition of lipid peroxidation | nobleresearch.org |

| Antioxidant | 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives | Strong inhibition of lipid peroxidation and free radical scavenging | nih.gov |

| Anti-HIV | Various derivatives | Inhibition of HIV-1 reverse transcriptase, protection of A3G protein | nih.govbenthamscience.com |

| Antihypertensive | 6-benzoxazole substituted benzimidazoles | Potent AT1 receptor antagonists, significant blood pressure reduction | nih.gov |

| Antihypertensive | Benzimidazole derivatives incorporating Ang II receptor antagonist framework | Effective antihypertensive agents | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(Methoxymethyl)benzoimidazole. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the molecular framework.

In ¹H-NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. The aromatic protons on the benzimidazole (B57391) ring typically appear in the downfield region, a characteristic feature of protons attached to an aromatic system. The protons of the methoxymethyl group, specifically the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, exhibit distinct signals in the aliphatic region of the spectrum.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzimidazole ring and the methoxymethyl substituent. Analysis of ¹³C-NMR data for related benzimidazole derivatives shows characteristic shifts for the carbon atoms within the heterocyclic ring and any attached functional groups. rsc.orgrsc.org

Interactive Data Table: Representative NMR Data for Benzimidazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 7.20 - 8.21 | Aromatic protons of the benzimidazole ring. rsc.org |

| ¹H | 3.85 | Methyl protons (-OCH₃) of a methoxy (B1213986) substituent. rsc.org |

| ¹³C | 109.18 - 151.82 | Carbons of the benzimidazole ring system. rsc.org |

| ¹³C | 55.79 | Carbon of a methoxy group (-OCH₃). rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. This information is crucial for confirming the compound's identity and structural integrity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org

The electron impact (EI) mass spectra of benzimidazole derivatives have been studied to understand their fragmentation patterns. researchgate.net For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. Subsequent fragmentation could involve the loss of the methoxymethyl group or other characteristic cleavages of the benzimidazole ring, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include:

C-N stretching vibrations within the imidazole (B134444) ring.

C=N stretching vibrations , also part of the imidazole ring. rsc.org

Aromatic C-H stretching and bending vibrations from the benzene (B151609) portion of the molecule.

Aliphatic C-H stretching vibrations from the methoxymethyl group.

C-O-C stretching vibrations of the ether linkage in the methoxymethyl group. rsc.org

The absence of a broad N-H stretching band, typically seen in unsubstituted benzimidazoles around 3400 cm⁻¹, confirms the substitution at the N-1 position. rsc.orgnih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (unsubstituted) | ~3436 - 3452 | rsc.org |

| C=N Stretch | ~1613 - 1626 | rsc.org |

| C-O Stretch (ether) | ~1226 - 1244 | rsc.org |

| Aromatic C-H Stretch | ~3000 - 3100 | |

| Aliphatic C-H Stretch | ~2850 - 2960 |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from any impurities or starting materials. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of benzimidazole derivatives. researchgate.net

The retention time of the compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time to that of a known standard, the identity of the compound can be confirmed. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment. The development of stability-indicating HPLC methods is also crucial for monitoring the degradation of the compound over time. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. ijcrt.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the separation of reactants, products, and byproducts can be visualized, often under UV light. rsc.orgfishersci.ca The disappearance of starting material spots and the appearance of the product spot indicate the progression of the reaction. The retention factor (Rf) value is a key parameter for identifying compounds on the TLC plate. ijcrt.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, DFT calculations are instrumental in determining molecular properties and predicting reactivity. scirp.orgresearchgate.net

Detailed Research Findings: Studies on benzimidazole analogues utilize DFT, often with the B3LYP functional and a basis set like 6-31+G(d,p), to optimize molecular geometry and calculate a range of quantum chemical descriptors. scirp.org These descriptors are crucial for understanding the molecule's behavior.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) helps characterize the chemical reactivity and kinetic stability of a molecule. A smaller gap implies higher reactivity. For instance, in a study of benzimidazole-thiadiazole hybrids, the compound with the lowest energy gap (ΔE = 3.417 eV) was found to be the most reactive and potent antimicrobial agent. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict how a molecule will interact with other species. They identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.

Global Reactivity Descriptors: Other calculated parameters include chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's stability and reactivity, which is essential for predicting its interaction with biological receptors. scirp.org

Table 1: Example of DFT-Derived Global Reactivity Descriptors for a Benzimidazole Analogue This table presents a typical set of descriptors calculated using DFT methods for benzimidazole derivatives. Actual values for 1-(Methoxymethyl)benzoimidazole would require specific calculation.

| Descriptor | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 | Chemical reactivity, stability |

| Chemical Potential | μ | -3.5 to -4.5 | Electron escaping tendency |

| Global Hardness | η | 1.5 to 2.5 | Resistance to charge transfer |

| Global Softness | S | 0.2 to 0.4 | Ease of charge transfer |

| Electronegativity | χ | 3.5 to 4.5 | Electron-attracting power |

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govuin-malang.ac.id This method is widely used in drug discovery to understand how benzimidazole derivatives, including this compound, might interact with biological targets. nih.govresearchgate.net

Detailed Research Findings: Docking studies on benzimidazole derivatives have been performed against a variety of protein targets, such as protein kinases (e.g., CDK8, EGFR), tubulin, and bacterial enzymes. nih.govukm.mysemanticscholar.org These simulations reveal the binding mode and affinity of the ligands.

Binding Affinity: The output of a docking simulation is often a score, such as binding energy (in kcal/mol), which estimates the binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov

Key Interactions: The simulations identify specific amino acid residues in the protein's active site that interact with the ligand. For the benzimidazole scaffold, common interactions include hydrogen bonds involving the nitrogen atoms of the imidazole (B134444) ring, and hydrophobic interactions with the benzene (B151609) portion of the molecule. ukm.mysemanticscholar.org For example, docking studies of benzimidazoles with β-tubulin showed binding energies ranging from -7.11 to -8.50 Kcal/mol, with interactions involving hydrogen bonds and Pi-Alkyl interactions. semanticscholar.org

Structure-Activity Relationship (SAR) Insights: By comparing the docking poses and scores of different derivatives, researchers can understand how specific substituents influence binding. The methoxymethyl group at the N1 position of this compound would be expected to participate in specific hydrophobic or hydrogen bond interactions, influencing its binding profile.

Table 2: Example of Molecular Docking Results for a Benzimidazole Ligand with a Protein Target This table illustrates typical results from a molecular docking simulation. The specific interactions for this compound would depend on the target protein.

| Parameter | Description |

|---|---|

| Protein Target (PDB ID) | Example: β-Tubulin (1SA0) |

| Binding Energy (kcal/mol) | -8.50 |

| Interacting Residues | THR 340, TYR 312, PHE 296, ILE 341 |

| Interaction Types | Hydrogen Bond, Pi-Pi, Pi-Alkyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For benzimidazole derivatives, QSAR models have been developed to predict activities such as antihistaminic, antibacterial, and antitubercular effects. scirp.orgnih.govresearchgate.net

Detailed Research Findings: QSAR models are built using molecular descriptors (calculated from the chemical structure) and statistical methods like Multiple Linear Regression (MLR). ijpsr.com

Descriptor Importance: The models identify which molecular properties are most influential for a given biological activity. A QSAR study on the antihistaminic activity of benzimidazole derivatives found that sterimol parameters (which describe the size and shape of substituents) at the N1 position were critical. The results indicated that a substituent with a small breadth, like the methoxymethyl group, was favorable for potent activity and reduced side effects. nih.gov

Predictive Models: A successful QSAR model can predict the activity of new, unsynthesized compounds. For example, a QSAR model for the antibacterial activity of benzimidazoles showed a good correlation (r² value of 0.6773) between descriptors like topological polar surface area (TPSA) and H-bond acceptors and the observed activity. ijpsr.com This allows for the in silico screening of virtual libraries of compounds to prioritize synthesis.

Table 3: Key Descriptors in Benzimidazole QSAR Models and Their Influence

| Descriptor Type | Example Descriptor | Influence on Activity |

|---|---|---|

| Steric | Verloop STERIMOL (B3, L) | Small breadth at N1 position enhances antihistaminic activity. nih.gov |

| Electronic | Dipole Moment | Can influence interactions with polar residues in a binding site. |

| Topological | TPSA, Galvez charge indices | Positive correlation with antibacterial activity. ijpsr.com |

| Lipophilicity | logP | Affects cell permeability and binding to hydrophobic pockets. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a protein target. nih.govsemanticscholar.org

Detailed Research Findings: MD simulations of ligand-protein complexes are analyzed to assess their stability and the nature of the interactions.

Conformational Sampling: The methoxymethyl group of the compound is flexible. MD simulations can explore the different conformations (shapes) the molecule can adopt in solution or within a binding site, which is crucial for understanding its binding mode. researchgate.netnih.gov

Stability of the Complex: The stability of a docked benzimidazole derivative within a protein's active site is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 50-100 ns). A stable RMSD value suggests a stable binding mode. semanticscholar.org

Interaction Dynamics: MD simulations provide a dynamic picture of the interactions. The Root Mean Square Fluctuation (RMSF) can highlight which parts of the protein and ligand are flexible or rigid. Analysis of hydrogen bond occupancy over time reveals the most persistent and important H-bonds for maintaining the complex. semanticscholar.org In one study, a benzimidazole derivative formed a highly stable complex with its target enzyme, with an average RMSD of 1.7 Å, indicating a better stabilizing influence than the reference compound. semanticscholar.org

Non-Covalent Interaction (NCI) Analysis and Characterization

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecular system. These interactions, such as hydrogen bonds, van der Waals forces, and Pi-stacking, are fundamental to ligand-protein binding.

Detailed Research Findings: While specific NCI plot analyses for this compound are not prominent in the literature, the types of interactions they reveal are frequently discussed in docking and MD studies of the benzimidazole scaffold. researchgate.net

Visualizing Interactions: NCI analysis generates 3D plots that show regions of different interaction types. Large, green surfaces typically indicate weak van der Waals forces, blue surfaces indicate strong attractive interactions like hydrogen bonds, and red surfaces indicate steric repulsion.